molecular formula C6H12N2O4 B3021445 Glycyl-L-threonine CAS No. 7093-70-1

Glycyl-L-threonine

Cat. No.: B3021445
CAS No.: 7093-70-1
M. Wt: 176.17 g/mol
InChI Key: OLIFSFOFKGKIRH-NQXXGFSBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-L-threonine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl group of L-threonine, which then reacts with the amino group of glycine to form the dipeptide .

Industrial Production Methods: In industrial settings, the production of dipeptides like this compound often involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating the purification process .

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-threonine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Glycyl-L-threonine involves its participation in enzymatic reactions, particularly those catalyzed by threonine transaldolases. These enzymes facilitate the retro-aldol cleavage of L-threonine to form a glycyl-quinonoid intermediate, which then reacts with aldehydes to form β-hydroxy amino acids . This process is crucial in the biosynthesis of various bioactive compounds.

Properties

CAS No.

7093-70-1

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

(2R,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,5-/m1/s1

InChI Key

OLIFSFOFKGKIRH-NQXXGFSBSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)CN)O

SMILES

CC(C(C(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)CN)O

7093-70-1

sequence

GT

Synonyms

Gly-Thr
glycyl-threonine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Glycyl-L-threonine?

A1: this compound is a dipeptide with the molecular formula C6H12N2O4 and a molecular weight of 192.18 g/mol [, ]. Crystallographic studies have revealed its structure in detail, including bond lengths, angles, and conformation [, , ].

Q2: How does this compound behave in a crystalline form?

A2: this compound dihydrate crystallizes in the orthorhombic space group P212121 [, ]. The unit cell contains four molecules of the dipeptide and incorporates two water molecules per asymmetric unit [, ]. This structural information is crucial for understanding its interactions and properties in solid form.

Q3: What insights have been gained from electron density studies of this compound?

A3: Experimental and theoretical electron density studies have provided detailed insights into the electronic structure and bonding properties of this compound [, ]. Topological analysis of the electron density has revealed characteristics of covalent and hydrogen bonds, offering a deeper understanding of its molecular interactions [].

Q4: Have there been computational studies on this compound?

A4: Yes, computational chemistry methods have been employed to study this compound. Researchers have used Hartree-Fock calculations to investigate its electron density distribution and compared the results with experimental data [, ]. These studies aid in comprehending its electronic structure, conformation, and potential interactions with other molecules.

Q5: What is the biological significance of this compound?

A5: While this compound is not a naturally occurring dipeptide, research suggests potential roles in bacterial systems. For instance, it has been implicated in the repression and inhibition of branched-chain amino acid transport systems in Salmonella typhimurium []. Additionally, certain E. coli mutants impaired in L-threonine uptake displayed altered growth responses to this compound, highlighting its potential influence on amino acid metabolism [].

Q6: Can this compound be used in peptide synthesis?

A6: Yes, this compound can serve as a building block in peptide synthesis. Studies have explored its use in synthesizing peptide lactones, demonstrating its utility in constructing larger peptide structures []. This aspect is particularly relevant in the context of developing novel peptides with potential therapeutic applications.

Q7: Has this compound been identified in natural sources?

A7: Interestingly, this compound has been identified in the methanolic extract of ghee residue, a byproduct of the ghee manufacturing industry []. This finding suggests its potential presence in other food sources and warrants further investigation into its biological relevance in such contexts.

Q8: What analytical techniques are used to study this compound?

A8: A range of analytical techniques has been employed to characterize and study this compound. X-ray diffraction is crucial for determining its crystal structure [, , , ]. Gas chromatography-mass spectrometry (GC-MS) aids in identifying and quantifying it in complex mixtures []. Additionally, computational methods like Hartree-Fock calculations provide insights into its electronic structure and properties [].

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